molecular formula C17H19N3O3S2 B6566822 methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021220-59-6

methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

Cat. No. B6566822
CAS RN: 1021220-59-6
M. Wt: 377.5 g/mol
InChI Key: GRCXLCFDHJKZGY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a thiazole ring, an amino group, a carbonyl group, and a methyl benzoate group . Pyrrolidine is a five-membered ring with one nitrogen atom, and thiazole is a five-membered ring containing both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring and thiazole ring would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidines can undergo various reactions such as N-alkylation and ring-opening reactions . Thiazoles can react with electrophiles at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, amino, and ester groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Anticancer Properties

Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, particularly due to the presence of the thiazole ring, which is known for its bioactivity. Studies suggest that this compound may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth .

Antimicrobial Activity

The pyrrolidine ring in this compound contributes to its antimicrobial properties. It has been evaluated against bacterial and fungal strains, showing inhibitory effects. Researchers are exploring its potential as a novel antimicrobial agent, especially considering the urgent need for new antibiotics .

Enzyme Inhibition

The presence of the pyrrolidine-1-carbonyl group suggests that this compound might act as an enzyme inhibitor. Investigating its interaction with specific enzymes (e.g., proteases, kinases, or carbonic anhydrases) could reveal valuable insights for drug development .

Norovirus Inhibition

Interestingly, related pyrrole and pyrrolidine analogs have demonstrated inhibitory effects against noroviruses. These viruses cause gastroenteritis and are notoriously difficult to treat. While not directly studied for this compound, exploring its potential against norovirus RNA-dependent RNA polymerase could be worthwhile .

Drug Delivery Systems

Researchers have explored the use of pyrrolidine derivatives in drug delivery systems. The unique structure of methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate could allow it to serve as a carrier for targeted drug delivery, enhancing therapeutic efficacy .

Chiral Ligands

Due to the stereogenicity of carbons in the pyrrolidine ring, this compound could serve as a chiral ligand. Enantioselective proteins, such as receptors or enzymes, may interact differently with its stereoisomers. Medicinal chemists can explore this aspect for designing new drug candidates .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its reactions with various reagents .

properties

IUPAC Name

methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-10-5-6-11(16(22)23-2)9-12(10)20-14(18)13(25-17(20)24)15(21)19-7-3-4-8-19/h5-6,9H,3-4,7-8,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXLCFDHJKZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

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